7-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine
Overview
Description
7-Methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine is a chemical compound belonging to the class of heterocyclic aromatic organic compounds It features a pyrrolo[3,2-b]pyridine core with a methoxy group at the 7-position and a nitro group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine typically involves multiple steps, starting from simpler precursors. One common approach is the nitration of 7-methoxy-1H-pyrrolo[3,2-b]pyridine, which involves treating the starting material with a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 7-methoxy-3-amino-1H-pyrrolo[3,2-b]pyridine.
Substitution: The methoxy group can be substituted with other functional groups, such as halides or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Typical reducing agents include iron powder, tin chloride, and hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as halides, alkyl halides, and amines can be used, often in the presence of a base or a catalyst.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitrate esters.
Reduction Products: Amines, hydrazines.
Substitution Products: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its biological activity, including its potential as an inhibitor of certain enzymes or receptors.
Medicine: Research has investigated its use in drug development, particularly in the context of cancer therapy and other diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 7-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine exerts its effects depends on its specific application. For example, in the context of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved can vary, but often include interactions with specific amino acids or cofactors within the enzyme.
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine
7-azaindole
7-methoxy-1H-pyrrolo[3,2-b]pyridine
3-nitro-1H-pyrrolo[3,2-b]pyridine
Properties
IUPAC Name |
7-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-6-2-3-9-7-5(11(12)13)4-10-8(6)7/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQWYBZUKMHXIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=NC=C1)C(=CN2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696676 | |
Record name | 7-Methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1116136-57-2 | |
Record name | 7-Methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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